molecular formula C63H91N17O18S2 B596669 Entero-Hylambatin CAS No. 198541-90-1

Entero-Hylambatin

Cat. No. B596669
CAS RN: 198541-90-1
M. Wt: 1438.642
InChI Key: GQZDFGUFSNZUDZ-DNCDJHDYSA-N
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Description

Entero-Hylambatin is a tachykinin peptide . Tachykinins are mainly neuropeptides . The amino acid sequence of Entero-Hylambatin is Asp-Pro-Pro-Asn-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2 . It is a dodecapeptide isolated from the skin of an African frog .


Molecular Structure Analysis

The empirical formula of Entero-Hylambatin is C63H91N17O18S2 . Its molecular weight is 1438.63 .


Physical And Chemical Properties Analysis

Entero-Hylambatin is a white powder that is soluble in water . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Bioassay on Smooth Muscle Preparations and Blood Pressure : Hylambatin, isolated from the skin of the African frog Hylambates maculatus, is nearly indistinguishable from physalaemin in bioassay effects on in-vitro and in-vivo test objects, with only moderate quantitative differences. It structurally differs from other tachykinins by having a methionine residue at a specific position (Erspamer et al., 1984).

  • Effects on Insulin and Glucagon Secretion : Hylambatin's impact on glucoregulatory hormones was examined in rats, showing that it significantly increased both plasma glucose and plasma insulin, while not affecting glucagon secretion. This action profile is distinct from that of other neuropeptides like kassinin or substance P (Güllner et al., 1984).

  • Structure-Activity Relationship in Guinea-Pig Ileum : A study on the structure-activity relationship of Hylambatin and its fragments in the guinea-pig ileum found that most fragments had contractile activities. The C-terminal fragment as short as the octapeptide sequence was at least as active as the parent molecules, offering insights into the molecular structure and function of Hylambatin (Inoue et al., 1988).

  • Synthesis of Hylambatin : The synthesis of Hylambatin, a dodecapeptide amide, was achieved by two different routes, contributing to the understanding of peptide synthesis and its biological implications (Okamoto et al., 1984).

  • Molecular Modelling of Hylambatin : Recent research in 2022 investigated the spatial organization of the Hylambatin molecule using molecular mechanics and dynamics. This study provided insights into the conformational flexibility and potential bioactive conformations of Hylambatin (Agaeva et al., 2022).

properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDFGUFSNZUDZ-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91N17O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entero-Hylambatin

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